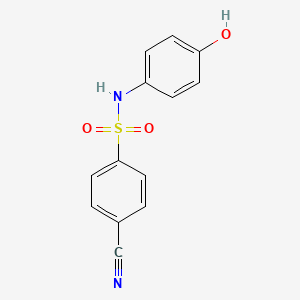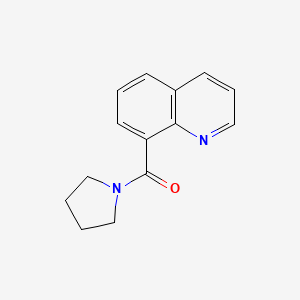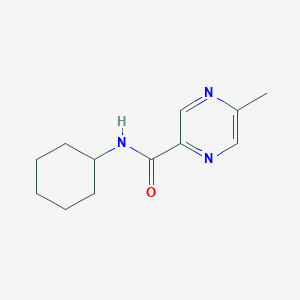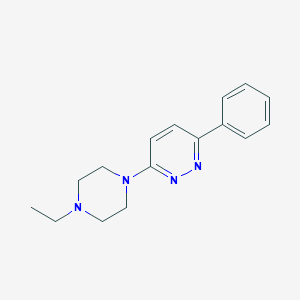![molecular formula C8H14N4 B7483132 N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine](/img/structure/B7483132.png)
N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine
Vue d'ensemble
Description
N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds :
- 1-Alkyl-5-phenyl-4(1H)pyrimidinones, related to N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine, are synthesized through a condensation process, indicating its utility in heterocyclic compound synthesis (Beck & Gajewski, 1976).
- Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, similar in structure to this compound, can be reacted with various amines to produce amino substituted products, demonstrating its versatility in organic synthesis (Bevk et al., 2001).
Antibacterial and Insecticidal Potential :
- Compounds related to this compound have shown potential in antimicrobial and insecticidal applications. Synthesized pyrimidine linked pyrazole heterocyclics were evaluated for these activities, highlighting the compound's potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
DNA Interaction and Anticancer Activity :
- The interaction of this compound derivatives with DNA has been studied, showing that these compounds can bind to DNA by intercalation. This interaction is significant for their biological activity, particularly in the context of cancer treatment (Strekowski et al., 1986).
Catalysis in Organic Synthesis :
- The compound has been used in catalyzing the synthesis of novel heterocyclic compounds. For instance, 4-(N,N-dimethylamino)pyridine, closely related to this compound, has been effectively used as a catalyst in the synthesis of tricyclic compounds (Khashi et al., 2015).
Photoinitiators in Polymer Chemistry :
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which bear structural similarity to this compound, have been synthesized for use as photoinitiators in polymer chemistry. Their effectiveness under various LED lights makes them valuable in photopolymerization processes (Zhang et al., 2018).
Propriétés
IUPAC Name |
N',N'-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-12(2)7-6-11-8-9-4-3-5-10-8/h3-5H,6-7H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSHSGMJDGVZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-6-methyl-2-(3-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7483054.png)
![3-[(3-imidazol-1-ylpropylamino)methyl]-1H-quinolin-2-one](/img/structure/B7483057.png)
![5-[4-(3-Methylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483064.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483078.png)

![4-[(Pyridin-2-ylamino)methyl]benzenesulfonamide](/img/structure/B7483087.png)
![N-[(2,4-dimethylphenyl)methyl]-3-piperidin-1-ylpropan-1-amine](/img/structure/B7483100.png)
![N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]benzamide](/img/structure/B7483108.png)



![3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7483139.png)

![1-[5-(4-Methylpiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7483159.png)
